

Bicalutamide-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Bicalutamide-d4

Cat. No.: B563003

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **Bicalutamide-d4**, a deuterated analog of the widely used non-steroidal antiandrogen, Bicalutamide. This document details commercially available sources, pricing considerations, and outlines key experimental methodologies.

Bicalutamide-d4 serves as a crucial internal standard for the quantitative analysis of Bicalutamide in various biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Its structural similarity to Bicalutamide, with the strategic replacement of four hydrogen atoms with deuterium, allows for its distinction in mass spectrometry-based assays without altering its chemical behavior significantly.

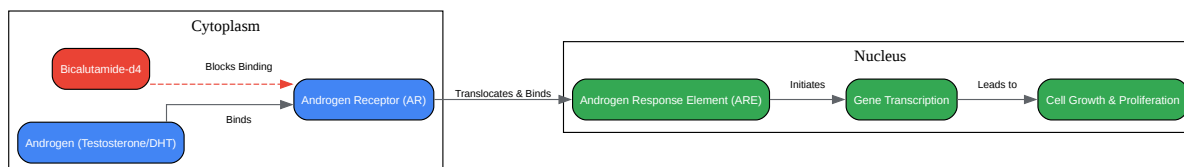
Commercial Suppliers and Pricing

The availability of research-grade **Bicalutamide-d4** is essential for preclinical and clinical research. Several reputable suppliers offer this compound, often with detailed certificates of analysis. While pricing is subject to change and may vary based on quantity and purity, the following table summarizes key suppliers and provides an overview of their product specifications. For the most current pricing, it is recommended to visit the suppliers' websites or contact them directly.

Supplier	CAS Number	Purity	Available Quantities
Cayman Chemical	1185035-71-5	≥99% deuterated forms (d1-d4)	500 µg, 1 mg
Santa Cruz Biotechnology	1185035-71-5	≥95%	Inquire
LGC Standards	1185035-71-5	Not specified	Inquire
Simson Pharma Limited	1185035-71-5	Not specified	Inquire

Bicalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that regulate cell growth and proliferation. Bicalutamide disrupts this pathway by binding to the AR, preventing the binding of androgens and subsequent downstream signaling.^[1]



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Bicalutamide's disruption of the androgen receptor signaling pathway.

Experimental Protocols

Synthesis of Bicalutamide (Representative)

While a specific, detailed protocol for the synthesis of **Bicalutamide-d4** is not readily available in the public domain, the following represents a general, illustrative procedure for the synthesis of non-deuterated Bicalutamide. The synthesis of the deuterated analog would involve the use of a deuterated starting material, such as 4-fluorothiophenol-d4.

Materials:

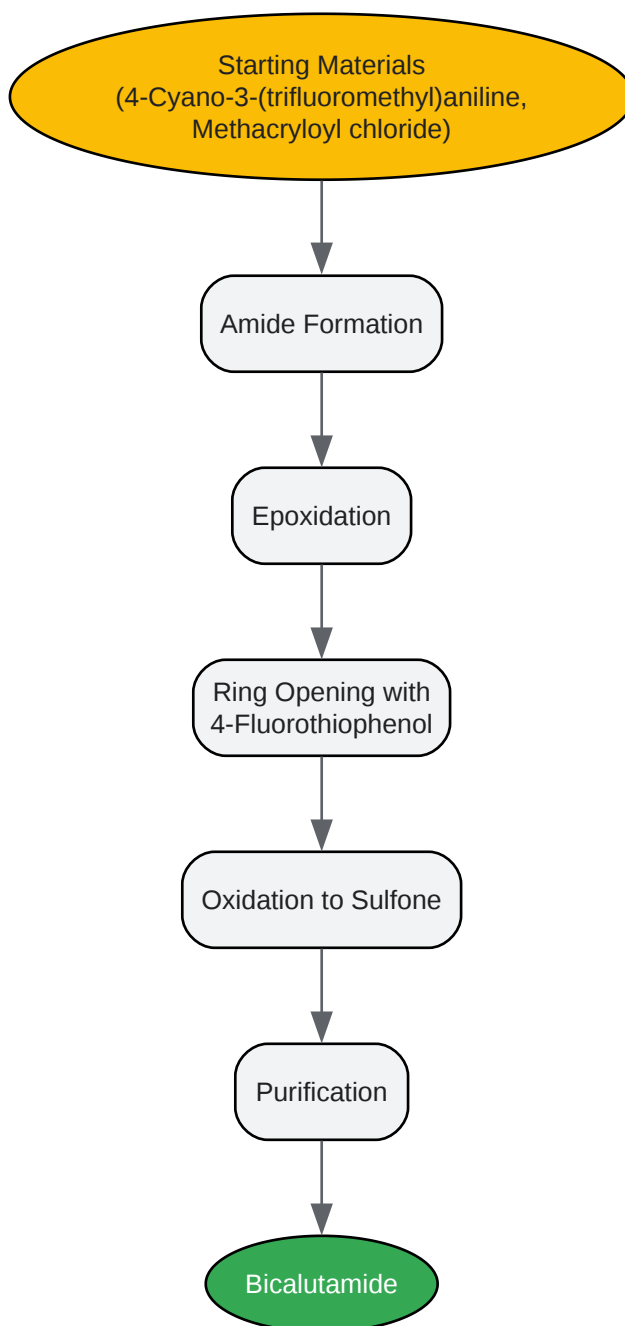
- 4-Cyano-3-(trifluoromethyl)aniline
- Methacryloyl chloride
- m-Chloroperoxybenzoic acid (m-CPBA)
- 4-Fluorothiophenol
- Sodium hydroxide (NaOH)
- Solvents (e.g., acetone, dichloromethane)

Procedure:

- Amide Formation: React 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in a suitable solvent to form the corresponding amide.
- Epoxidation: Treat the resulting amide with an epoxidizing agent like m-CPBA to form the epoxide.
- Ring Opening: The epoxide ring is then opened by reacting it with 4-fluorothiophenol in the presence of a base.
- Oxidation: The resulting thioether is oxidized to the sulfone using an oxidizing agent to yield Bicalutamide.

- Purification: The final product is purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Bicalutamide.



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A generalized workflow for the synthesis of Bicalutamide.

Quality Control: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Bicalutamide and its deuterated analog. The following is a representative HPLC method that can be adapted for the analysis of **Bicalutamide-d4**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

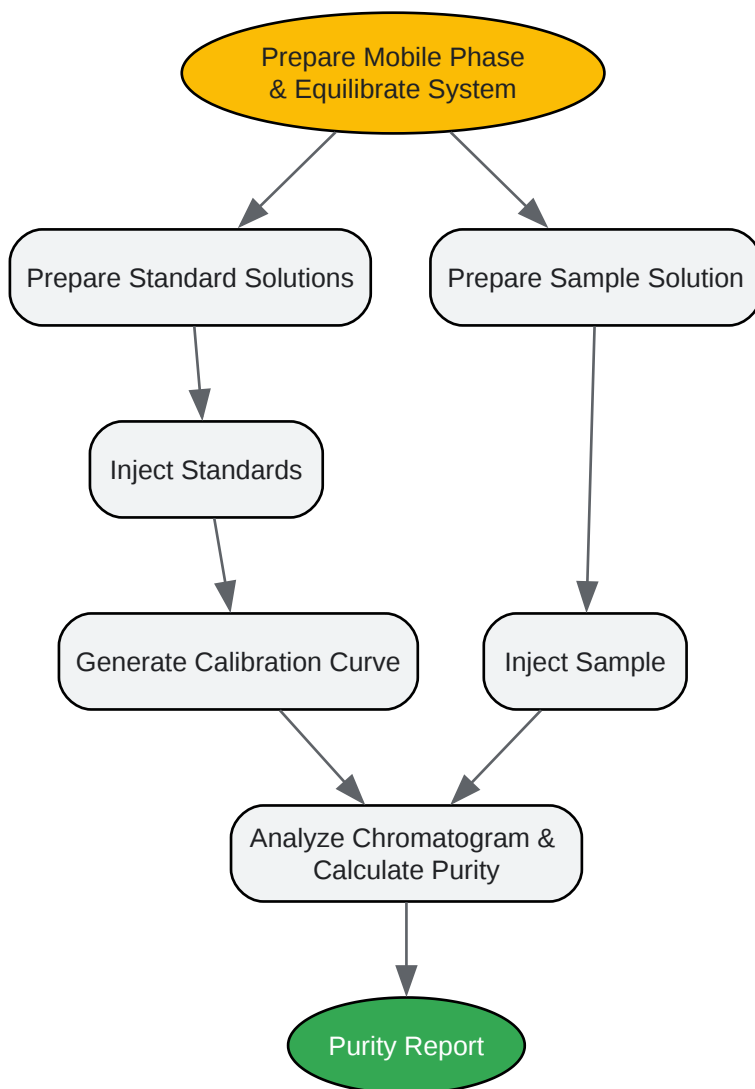
Mobile Phase:

- A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

Procedure:

- Standard Preparation: Prepare a stock solution of **Bicalutamide-d4** in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Dissolve the **Bicalutamide-d4** sample in the mobile phase.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 μ L
 - Detection wavelength: 270 nm
 - Column temperature: Ambient
- Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

This logical diagram outlines the key steps in a typical HPLC quality control workflow.



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A logical workflow for HPLC-based quality control analysis.

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References

- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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